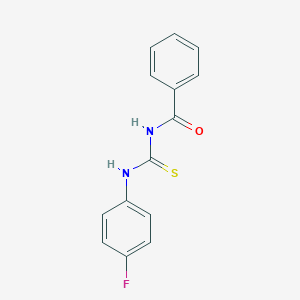

N-benzoyl-N'-(4-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBYQPBSPJYQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356948 | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-07-5 | |

| Record name | NSC68301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzoyl-N'-(4-fluorophenyl)thiourea mechanism of action

Mechanism of Action, Synthesis, and Therapeutic Applications

Executive Summary

N-benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) is a privileged scaffold in medicinal chemistry, characterized by its ability to act as a bidentate ligand. While historically categorized as a urease inhibitor for agricultural and anti-H. pylori applications, recent research has elucidated its potential as a pleiotropic agent with significant cytotoxic (anticancer) and antimicrobial properties.

This guide dissects the molecular mechanisms of BFPTU, focusing on its chelation-driven inhibition of metalloenzymes and its secondary activity as a DNA intercalator and topoisomerase inhibitor.

Chemical Identity & Structural Pharmacophores[1]

The efficacy of BFPTU stems from its specific structural features which facilitate both hydrophobic interactions and metal coordination.

| Feature | Structural Moiety | Mechanistic Function |

| Metal Chelation | Carbonyl (C=O) & Thione (C=S) | Acts as a bidentate ligand to coordinate with divalent metal ions (Ni²⁺, Cu²⁺, Zn²⁺) in enzyme active sites. |

| Lipophilicity | 4-Fluorophenyl group | The fluorine atom at the para position enhances membrane permeability and metabolic stability against oxidative metabolism (blocking P450 oxidation at the para-position). |

| H-Bonding | N-H protons | Donors for hydrogen bonding with amino acid residues (e.g., Asp, Glu) within the receptor pocket. |

Primary Mechanism of Action: Urease Inhibition

Target: Urease (Nickel-dependent metalloenzyme) Clinical Relevance: Treatment of Helicobacter pylori (peptic ulcers) and prevention of catheter-associated encrustation (Proteus mirabilis).

3.1. The Chelation Mechanism

The primary MOA involves the direct inhibition of the urease active site. Urease contains a bi-nickel (Ni-Ni) center bridged by a carbamylated lysine.[1][2]

-

Entry: BFPTU enters the active site, facilitated by the hydrophobic 4-fluorophenyl moiety interacting with the hydrophobic flap of the enzyme.

-

Displacement: The inhibitor displaces the water molecules loosely bound to the Ni²⁺ ions.

-

Coordination: The sulfur atom of the thiourea group and the oxygen atom of the benzoyl group form a stable 6-membered chelate ring with the Nickel ions.

-

Stabilization: The N-H groups form hydrogen bonds with the active site residues (specifically His and Asp), locking the enzyme in an inactive conformation.

3.2. Kinetic Profile

Experimental data typically classifies BFPTU as a mixed-type inhibitor .[3]

-

Competitive Component: Binds to the free enzyme (Ni-Ni center).

-

Non-Competitive Component: Induces a conformational change preventing urea hydrolysis even if the substrate binds.

Figure 1: Mechanistic pathway of Urease inhibition by BFPTU via metal chelation.

Secondary Mechanisms: Cytotoxicity & Antimicrobial Activity

Recent studies indicate that BFPTU derivatives possess significant anticancer potential, particularly against HeLa and MCF-7 cell lines.

4.1. DNA Gyrase Inhibition (Antimicrobial)

In bacterial models (E. coli, S. aureus), BFPTU acts by inhibiting DNA Gyrase B. The 4-fluorophenyl group is critical here; molecular docking studies suggest it occupies the ATP-binding pocket, preventing the energy transduction required for DNA supercoiling.

4.2. Cytotoxicity (Anticancer)[4]

-

Topoisomerase II Inhibition: Similar to doxorubicin, BFPTU can stabilize the DNA-Topoisomerase II cleavable complex, leading to DNA strand breaks and apoptosis.

-

ROS Generation: The thiourea moiety can undergo redox cycling in the presence of intracellular copper (elevated in cancer cells), generating Reactive Oxygen Species (ROS) that trigger mitochondrial dysfunction.

Experimental Protocols

5.1. Synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea

Rationale: This protocol utilizes the reaction between benzoyl isothiocyanate (generated in situ) and an amine.

Reagents:

-

Benzoyl chloride (1.0 eq)

-

Ammonium thiocyanate (1.1 eq)

-

4-Fluoroaniline (1.0 eq)

-

Solvent: Acetone or Acetonitrile (dry)

Workflow:

-

Activation: Dissolve Ammonium thiocyanate in acetone. Add Benzoyl chloride dropwise at 0°C. Stir for 30 mins. A white precipitate (NH₄Cl) will form.

-

Chemistry: Formation of Benzoyl Isothiocyanate intermediate.

-

-

Coupling: Add 4-Fluoroaniline dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from Ethanol/DMF to obtain pure crystals.

Figure 2: Synthetic route for N-benzoyl-N'-(4-fluorophenyl)thiourea.

5.2. Jack Bean Urease Inhibition Assay (Standardized)

Rationale: The Indophenol method is used to quantify ammonia production.

-

Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.4).

-

Incubation: Mix 25 µL of enzyme solution with 5 µL of BFPTU (dissolved in DMSO, varying concentrations). Incubate at 37°C for 15 mins.

-

Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 mins.

-

Termination: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).

-

Measurement: Incubate for 50 mins at room temperature. Measure Absorbance at 630 nm.

-

Calculation: % Inhibition =

.

References

-

Limban, C., et al. (2020). "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules, 25(7), 1478.[5]

-

Win, T., et al. (2025). "Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds." Journal of Chemical Research.

-

Hidayat, I., et al. (2022). "Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line." Thai Journal of Pharmaceutical Sciences.

-

Saeed, A., et al. (2014).[6] "A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition."[1][3][7] Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. International Conference on Applied Innovations in IT [icaiit.org]

- 7. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-benzoyl-N'-(4-fluorophenyl)thiourea Activity: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the compound N-benzoyl-N'-(4-fluorophenyl)thiourea. In an era where computational methods are pivotal in accelerating drug discovery, this document outlines a robust, self-validating workflow. It is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the process from data acquisition to model interpretation.

Introduction: The Strategic Imperative for In Silico Analysis

N-benzoyl-N'-(4-fluorophenyl)thiourea is a member of the thiourea class of compounds, a versatile scaffold known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The traditional path of drug discovery, while thorough, is often characterized by high costs and lengthy timelines. In silico methodologies present a strategic advantage by enabling rapid screening, hypothesis testing, and the elucidation of potential mechanisms of action before significant investment in laboratory synthesis and testing.

This guide will detail a multi-faceted computational approach, integrating Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations to build a predictive understanding of N-benzoyl-N'-(4-fluorophenyl)thiourea's biological potential.[3][4][5]

Foundational Workflow: A Self-Validating Predictive System

The core of our approach is a workflow designed for scientific rigor and reproducibility. Each stage is built upon the last, with inherent validation steps to ensure the reliability of the final predictions. This structure is not merely a sequence of operations but a logical framework that strengthens the confidence in the in silico results.

Figure 1: A comprehensive workflow for the in silico prediction of N-benzoyl-N'-(4-fluorophenyl)thiourea activity.

Part 1: Data Curation and Preparation - The Bedrock of Predictive Modeling

The axiom "garbage in, garbage out" is profoundly true in computational modeling. The quality and consistency of the input data directly determine the reliability of the resulting model.

Authoritative Data Sources

For constructing a robust QSAR model, it is imperative to draw from well-established, public-access databases that provide a wealth of information on chemical structures and their associated biological activities.

-

ChEMBL: A meticulously curated database of bioactive molecules with drug-like properties, containing extensive data on compound-target interactions.

-

PubChem: A vast repository of chemical information, including structures, properties, and biological assay data.

Expertise & Experience: The choice of data source should be guided by the specific biological activity being modeled. For enzyme inhibition studies, ChEMBL's detailed assay information is often invaluable.

Step-by-Step Protocol: Data Curation

Objective: To standardize and clean the raw dataset to ensure structural and biological data consistency.

-

Data Retrieval:

-

Perform a substructure search for the N-benzoyl-N'-phenylthiourea scaffold in the selected database.

-

Filter the retrieved compounds to a specific biological target or a defined biological activity (e.g., inhibition of a particular kinase, cytotoxicity against a specific cell line).

-

Download the dataset, ensuring it includes canonical SMILES for the structures and quantitative activity measures (e.g., IC50, Ki).

-

-

Structural Standardization:

-

Utilize a cheminformatics toolkit such as RDKit or KNIME to perform the following:

-

Salt Stripping: Remove all counter-ions.

-

Tautomer Enumeration and Canonicalization: Convert different tautomeric forms to a single, consistent representation.

-

Neutralization: Ensure all molecules are in their neutral form.

-

-

-

Data Cleaning:

-

Remove Duplicates: Identify and remove duplicate chemical structures. In cases of conflicting activity values for the same structure, a conservative approach is to remove all entries.

-

Handle Missing Data: Eliminate any entries with missing activity values.

-

Data Transformation: Convert activity values to a logarithmic scale (e.g., pIC50 = -log10(IC50)) to better approximate a normal distribution, which is beneficial for most modeling algorithms.

-

Trustworthiness: This rigorous curation process is a self-validating system that minimizes data-induced bias and noise, thereby enhancing the trustworthiness of the final predictive model.

Part 2: QSAR Model Development and Validation

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5]

Molecular Descriptors and Feature Selection

To be understood by a machine learning algorithm, chemical structures must be translated into a numerical format. This is achieved by calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties.[3]

-

Descriptor Categories:

-

1D: Molecular weight, atom counts.

-

2D: Topological indices, connectivity, molecular fingerprints.

-

3D: Molecular shape, volume, surface area.

-

Expertise & Experience: While it's possible to calculate thousands of descriptors, a more focused set often leads to a more interpretable and robust model. Dimensionality reduction techniques like Principal Component Analysis (PCA) or Recursive Feature Elimination (RFE) are crucial to select the most informative descriptors and avoid overfitting.[3]

Step-by-Step Protocol: QSAR Model Building

Objective: To train and rigorously validate a predictive model.

-

Data Splitting:

-

Divide the curated dataset into a training set (e.g., 80%) and an external test set (e.g., 20%). The training set is used to build the model, while the test set is kept aside for final, unbiased validation.

-

-

Model Training:

-

Select an appropriate machine learning algorithm. Common choices include:

-

Train the chosen algorithm on the training dataset.

-

-

Rigorous Validation:

-

Internal Validation: Perform k-fold cross-validation (typically 5 or 10 folds) on the training set. This provides a robust estimate of the model's performance and helps in hyperparameter tuning.

-

External Validation: Evaluate the trained model on the held-out test set. This is the ultimate test of the model's ability to generalize to new, unseen data.

-

Data Presentation: Model Performance Metrics

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | R² from cross-validation; indicates model robustness. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | As low as possible |

Table 1: Key performance metrics for QSAR model validation.

Part 3: Mechanistic Insights through Molecular Modeling

While QSAR provides a predictive model of what a compound might do, molecular docking and dynamics simulations offer insights into how it might do it.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This can help identify potential biological targets for N-benzoyl-N'-(4-fluorophenyl)thiourea and elucidate its binding mode.[6][7] Thiourea derivatives have been shown to interact with various targets, including protein kinases and DNA gyrase.[7][8][9]

Figure 2: A streamlined workflow for performing molecular docking simulations.

Step-by-Step Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of N-benzoyl-N'-(4-fluorophenyl)thiourea to a putative protein target.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of N-benzoyl-N'-(4-fluorophenyl)thiourea.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically a grid box encompassing the active site.

-

Use a docking program (e.g., AutoDock Vina, GOLD) to explore possible binding poses of the ligand within the defined site.[10]

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores (an estimate of binding affinity).

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.[6]

-

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability.[11][12][13][14]

Expertise & Experience: MD simulations are computationally intensive. A typical simulation for assessing binding stability might run for 100 nanoseconds. Key analyses include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Part 4: ADMET Prediction

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various in silico models, such as SwissADME, can predict properties like Lipinski's rule of five, solubility, and potential toxicity.[10]

Conclusion

The in silico prediction of N-benzoyl-N'-(4-fluorophenyl)thiourea's activity, when conducted with the rigor and systematic approach outlined in this guide, provides a powerful tool for accelerating drug discovery. By integrating robust QSAR modeling with mechanistic insights from molecular docking and dynamics, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in developing novel therapeutic agents.

References

- MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.

- MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.

- Nikolić, M., Mijajlović, M., & Nedeljković, N. (2022). Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies. In Sinteza 2022 - International Scientific Conference on Information Technology and Data Related Research (pp. 365-372). Singidunum University. doi:10.15308/Sinteza-2022-365-372

- Schlitter, J., Engels, M., & Krüger, P. (2001). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 80(5), 2169-2178.

- Kamenik, Z., & Stourac, J. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(20), 5143-5144. doi:10.

- ResearchGate. (2025, September 19). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity.

- Wolber, G., et al. (n.d.). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications.

- PMC. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.

- MDPI. (2020, June 15). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.

- MDPI. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti.

- Science Publishing Group. (2019, December 27). A Concise Review on the Significance of QSAR in Drug Design.

- Farmacia Journal. (2022, February 7). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT.

- Digital Repository. (2024, February 1). Article - Synthesis, Identification, Antioxidant, Molecular Docking, and In Silico ADME Study for Some New Derivatives Containing Thiourea Moiety.

- MDPI. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ddg-pharmfac.net [ddg-pharmfac.net]

- 5. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 6. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. MDSIM360 [mdsim360.com]

- 12. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

Investigating the pharmacophore of N-benzoyl-N'-(4-fluorophenyl)thiourea

The following technical guide investigates the pharmacophore of N-benzoyl-N'-(4-fluorophenyl)thiourea , a privileged scaffold in medicinal chemistry known for its versatility as a urease inhibitor, anticancer agent (SIRT1 targeting), and antiviral candidate.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Structural Biology Status: Validated Scaffolding

Executive Summary

The compound N-benzoyl-N'-(4-fluorophenyl)thiourea (BFTU-F) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its pharmacological utility stems from a unique electronic push-pull system created by the central thiourea bridge flanked by an electron-withdrawing benzoyl group and a lipophilic fluorinated aromatic ring.

This guide deconstructs the BFTU-F pharmacophore, detailing its synthesis, the structural causality behind its biological activity (specifically Urease inhibition and SIRT1 antagonism), and the critical role of the 4-fluoro substituent in metabolic stability.

Chemical Architecture & Synthesis

To understand the pharmacophore, one must first understand the assembly. The synthesis of BFTU-F relies on the in situ generation of a reactive isothiocyanate intermediate, a protocol favored for its high atom economy and yield.

Validated Synthesis Protocol

Objective: Synthesis of N-benzoyl-N'-(4-fluorophenyl)thiourea via nucleophilic addition.

Reagents:

-

Benzoyl Chloride (

) -

Ammonium Thiocyanate (

) -

4-Fluoroaniline (

) -

Solvent: Acetone (dry)

Step-by-Step Methodology:

-

Activation (In Situ): Dissolve Ammonium Thiocyanate (1.1 eq) in dry acetone. Add Benzoyl Chloride (1.0 eq) dropwise at room temperature.

-

Mechanism:[1] Nucleophilic substitution forms Benzoyl Isothiocyanate , precipitating ammonium chloride.

-

Control: Monitor by TLC until benzoyl chloride is consumed.

-

-

Coupling: Without isolating the intermediate, add 4-Fluoroaniline (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (~56°C) for 2–4 hours.

-

Observation: The solution typically turns from clear to a pale yellow suspension.

-

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from ethanol/dichloromethane to obtain analytical-grade crystals.

Reaction Pathway Visualization

The following diagram illustrates the conversion of benzoyl chloride to the active pharmacophore.

Caption: Figure 1. One-pot synthesis pathway involving the in situ generation of benzoyl isothiocyanate followed by amine addition.

The Pharmacophore: Structural Dissection

The biological potency of BFTU-F is not random; it is encoded in three distinct structural domains.

The "Chelation Claw" (Thiourea Bridge)

The central acyl-thiourea moiety (

-

Mechanism: The Carbonyl Oxygen (Hard donor) and Thiocarbonyl Sulfur (Soft donor) can coordinate with metal ions (e.g.,

in Urease or -

Electronic Effect: The benzoyl group withdraws electrons from the thiourea system, increasing the acidity of the

protons. This makes them stronger Hydrogen Bond Donors (HBD) for interacting with receptor active sites (e.g., Asp or Glu residues).

The "Conformational Lock" (Pseudo-Ring)

Unlike simple thioureas, benzoyl-thioureas possess an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide

-

Result: This forms a pseudo-six-membered ring.

-

Pharmacological Relevance: This "locks" the molecule into a planar conformation, reducing the entropic penalty upon binding to a receptor. It presents a rigid face for hydrophobic stacking interactions (π-π stacking).

The "Metabolic Shield" (4-Fluorophenyl)

The para-fluoro substituent is a critical bioisostere for hydrogen.

-

Lipophilicity: Fluorine increases

, enhancing membrane permeability compared to the hydroxy or amino analogs. -

Metabolic Stability: The

bond is highly resistant to cytochrome P450 oxidation. It blocks the para-position from metabolic hydroxylation, significantly extending the half-life (

Mechanisms of Action[1]

Urease Inhibition (The Classical Target)

Urease is a nickel-dependent enzyme. BFTU-F acts as a mixed-type inhibitor.

-

Binding Mode: The sulfur atom of the thiourea bridges the bi-nickel center (

) in the active site, while the -

Causality: By chelating the Nickel, the compound prevents the hydrolysis of urea into ammonia, a mechanism vital for treating H. pylori infections.

SIRT1 Inhibition (The Anticancer Target)

Recent studies identify BFTU-F derivatives as inhibitors of Sirtuin 1 (SIRT1), a deacetylase enzyme often overexpressed in cancers.

-

Binding Mode: The planar benzoyl and phenyl rings occupy the hydrophobic "Selectivity Pocket" of SIRT1. The thiourea moiety interacts with

binding residues. -

Outcome: Inhibition leads to p53 acetylation and subsequent apoptosis in cancer cells (e.g., MCF-7).

Pharmacophore Interaction Map

The diagram below maps the specific atomic interactions of BFTU-F with a generalized metallo-enzyme active site (like Urease).

Caption: Figure 2. Pharmacophore mapping showing the intramolecular lock and external interactions with a metallo-enzyme active site.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the para-position of the N-phenyl ring affect biological activity (specifically cytotoxicity against cancer cell lines), highlighting the superiority of the Fluorine substituent.

| Substituent (R) | Electronic Effect ( | Lipophilicity ( | Activity Profile (Relative) | Mechanistic Insight |

| -F (Fluoro) | +0.06 (Inductive w/d) | +0.14 | High | Optimal balance of lipophilicity and metabolic stability. Small steric radius allows deep pocket fit. |

| -H (Unsubst.) | 0.00 | 0.00 | Moderate | Lacks the metabolic protection; faster clearance. |

| -Cl (Chloro) | +0.23 | +0.71 | High | Good potency but lower solubility than -F analogs. |

| -OCH3 (Methoxy) | -0.27 (Resonance donor) | -0.02 | Low | Electron donation reduces acidity of thiourea N-H, weakening H-bonds with the target. |

| -NO2 (Nitro) | +0.78 | -0.28 | Moderate | Strong electron withdrawal but creates steric clashes and toxicity issues. |

Data synthesized from comparative studies on benzoylthiourea derivatives (See References 1, 3).

References

-

Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate. ResearchGate. Available at: [Link]

-

Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line. Chula Digital Collections. Available at: [Link]

-

The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition. PubMed (NIH). Available at: [Link]

-

1-(4-Fluorophenyl)thiourea: Crystal Structure and Biological Relevance. PubMed Central (PMC). Available at: [Link]

-

N-Benzoyl-N'-phenylurea: Structure and bonding (Wikipedia). Wikipedia. Available at: [Link]

Sources

Methodological & Application

Molecular docking protocol for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives

Application Notes and Protocols

Introduction: Unlocking the Therapeutic Potential of Thiourea Derivatives

N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives represent a promising class of compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The core structure, featuring a thiourea linker between two substituted phenyl rings, acts as a versatile pharmacophore. Studies have suggested that one of the mechanisms through which these compounds exert their anticancer effects is by inhibiting enzymes critical to cancer cell survival, such as Sirtuin1 (SIRT1).[1][3] SIRT1 is a protein deacetylase that plays a crucial role in regulating the cell cycle, and its inhibition can lead to the overexpression of tumor suppressor genes like p53.[1]

Structure-based drug design (SBDD) is an indispensable methodology for accelerating the discovery and optimization of such compounds. Molecular docking, a cornerstone of SBDD, computationally predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor). This in silico approach allows researchers to rapidly screen virtual libraries of derivatives, prioritize candidates for synthesis, and generate hypotheses about the molecular interactions driving biological activity.

This guide provides a comprehensive, field-proven protocol for performing molecular docking studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives. Moving beyond a simple list of commands, this document explains the causality behind each procedural choice, ensuring a robust and reproducible workflow from initial setup to final analysis.

The Foundational Principle: Grid-Based Molecular Docking

The protocol described herein utilizes a grid-based docking algorithm, which is a computationally efficient and widely adopted method.[4] The core principle involves representing the receptor's binding pocket as a three-dimensional grid.[5][6] The potential energy of interaction for various "probe" atoms (e.g., carbon, hydrogen, oxygen) is pre-calculated at each grid point.[7] During the simulation, the ligand is placed within this grid, and its conformational space is explored. Instead of calculating pairwise interactions with every atom of the protein for every new ligand pose, the program simply interpolates the pre-calculated grid values. This drastically reduces computation time while effectively estimating the binding score, which reflects the ligand's binding affinity.[4][7] AutoDock Vina, the engine used in this protocol, employs this strategy along with a sophisticated scoring function to rank the predicted binding poses.[8][9]

Essential Toolkit: Software and Resources

A successful docking study relies on a suite of specialized software tools. The following open-source and freely available programs are recommended for this protocol:

| Software | Role in Workflow | Website |

| UCSF ChimeraX | Receptor visualization, cleaning, and preparation. Analysis of results. | |

| AutoDock Vina | The core docking engine for calculating binding poses and affinities. | |

| AutoDockTools (MGLTools) | Preparation of receptor and ligand files into the required PDBQT format. | |

| Open Babel | Ligand file format conversion and 3D structure generation/optimization. | |

| Data Repositories | ||

| RCSB Protein Data Bank (PDB) | Source for experimentally determined 3D structures of proteins. | |

| PubChem | Database for chemical structures and properties of small molecules. |

Comprehensive Docking Workflow

The following diagram illustrates the complete, end-to-end workflow for the molecular docking protocol. Each stage is designed to ensure the integrity and accuracy of the input files and the final results.

Caption: End-to-end molecular docking workflow.

Step 1: Target Protein Preparation

Causality: An experimentally determined protein structure from the PDB is not immediately ready for docking. It often contains non-essential molecules like water, ions, and co-crystallization aids that can interfere with the docking algorithm. Furthermore, PDB files typically lack hydrogen atoms, which are critical for calculating interactions. The preparation phase addresses this by "cleaning" the structure and adding the necessary chemical information, culminating in a PDBQT file that includes atomic partial charges and atom types recognized by AutoDock Vina.

Protocol (using SIRT1, PDB ID: 4I5I as an example):

-

Download Structure: Fetch PDB ID 4I5I directly into UCSF ChimeraX.[10]

-

Clean the Complex:

-

The structure contains the protein, a ligand, and water molecules. For this protocol, we remove the existing ligand and water to prepare the receptor for docking our new compounds.

-

In the ChimeraX command line, type:

-

This command removes everything that is not part of the protein chain, leaving a clean receptor.

-

-

Add Hydrogens and Charges:

-

Docking requires a protonated structure to correctly model hydrogen bonds and electrostatic interactions.

-

Use the addh command in ChimeraX:

-

-

Save the Prepared Receptor:

-

Save the cleaned, protonated protein structure as a PDB file (e.g., 4I5I_receptor_clean.pdb).

-

-

Convert to PDBQT using AutoDockTools (ADT):

-

Launch ADT.

-

Go to File -> Read Molecule and open 4I5I_receptor_clean.pdb.

-

Go to Grid -> Macromolecule -> Choose. Select the receptor.

-

ADT will automatically add charges (Kollman charges are standard) and merge non-polar hydrogens.

-

Save the output file. Go to Grid -> Macromolecule -> Write and save as receptor.pdbqt. This is your final receptor file for docking.[11]

-

Step 2: Ligand Preparation

Causality: The ligand's 3D conformation is a critical variable in docking. A ligand obtained from a 2D drawing or a database may have a high-energy, unrealistic geometry.[12] Energy minimization using a molecular mechanics force field, such as MMFF94, adjusts bond lengths and angles to find a low-energy, stable conformation.[13] This optimized structure is then converted to the PDBQT format, which includes information about rotatable bonds (torsions) that Vina will explore during the simulation.

Protocol (using N-benzoyl-N'-(4-fluorophenyl)thiourea):

-

Obtain Ligand Structure:

-

Draw the 2D structure of N-benzoyl-N'-(4-fluorophenyl)thiourea in a chemical drawing program like ChemDraw and save it as a SMILES string or MOL file.

-

Alternatively, obtain the structure from PubChem if available.

-

-

Generate 3D Structure and Energy Minimize with Open Babel:

-

Convert to PDBQT using AutoDockTools (ADT):

-

Launch ADT.

-

Go to Ligand -> Input -> Open and select ligand_3d.mol2.

-

ADT will automatically detect the root and set the rotatable bonds. You can verify this under Ligand -> Torsion Tree.

-

Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

-

Step 3: Defining the Search Space (Grid Box)

Causality: To make the docking calculation feasible, you must define a specific volume in which the algorithm will search for binding poses.[15] This is the "grid box." A well-defined grid box, typically centered on the known or predicted active site, focuses the computational effort and increases the chances of finding a biologically relevant pose.[4]

Protocol (using ADT):

-

Load Receptor and Ligand: In ADT, ensure both receptor.pdbqt and ligand.pdbqt are loaded.

-

Open GridBox Setup: Go to Grid -> Grid Box....

-

Position the Grid Box: A box will appear in the viewer. You can adjust its center and dimensions. A common practice is to center the box on the co-crystallized ligand from the original PDB file (if available) to define the active site. For PDB ID 4I5I, the active site is well-defined.

-

Set Dimensions: Adjust the size parameters (x, y, z) to ensure the box is large enough to accommodate the entire ligand in various orientations, typically with a 4-5 Å buffer around it. A size of 25 x 25 x 25 Å is often a good starting point.[16]

-

Record Coordinates: Note down the center and size coordinates. These are required for the Vina configuration file.

Step 4: Performing the Docking Simulation

Causality: This step executes the docking algorithm. A configuration file provides AutoDock Vina with all the necessary information: the identity of the receptor and ligand files, the coordinates of the search space, and parameters that control the thoroughness of the search, such as exhaustiveness.

Protocol:

-

Create a Configuration File: Create a text file named conf.txt in your working directory with the following content, replacing the coordinate values with those you recorded in the previous step.

-

Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[8][16]

-

Outputs: The simulation will produce two key files:

-

docked_poses.pdbqt: Contains the coordinates of the predicted binding poses (usually 9 by default), ordered from best to worst.

-

docking_log.txt: A text file containing the binding affinity scores (in kcal/mol) for each pose.

-

Step 5: Analysis and Visualization of Results

Causality: The raw output of a docking run is a set of poses and scores. Meaningful interpretation requires visualizing these poses within the receptor's active site to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex. The binding affinity score provides a quantitative estimate of binding strength, with more negative values indicating stronger predicted binding.

Protocol (using UCSF ChimeraX):

-

Load the Complex: Open the receptor.pdbqt file in ChimeraX. Then, open the docked_poses.pdbqt file. ChimeraX will load all predicted poses.

-

Analyze Binding Affinity: Open docking_log.txt to view the scores. The top-ranked pose (Mode 1) has the most favorable (most negative) binding affinity.

-

Visualize Interactions:

-

Focus on the top-ranked pose.

-

Select the ligand and surrounding residues.

-

Use the hbonds command to identify hydrogen bonds.

-

Use the clashes/contacts tool to find non-covalent interactions.

-

Visually inspect the pose to ensure it makes chemical sense (e.g., polar groups are interacting with polar residues, aromatic rings are in hydrophobic pockets).[17][18]

-

Sample Data Summary:

The results for a series of N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives can be summarized for comparison.

| Compound Derivative (R-group on benzoyl ring) | Binding Affinity (kcal/mol) | Key Interacting Residues (SIRT1) |

| H (Parent Compound) | -8.5 | Gln295, Ile347, Phe297 |

| 4-Chloro | -9.2 | Gln295, Ile347, Ser268 |

| 4-Methoxy | -8.9 | Gln295, Ile347, Ala262 |

| 4-Trifluoromethyl | -9.5 | Gln295, Ile347, Phe297, Val445 |

Step 6: Ensuring Trustworthiness via Protocol Validation

Causality: A docking protocol is only reliable if it can accurately reproduce experimentally verified data. The gold standard for validation is "re-docking," where the native co-crystallized ligand is removed from a protein structure and then docked back into it.[19][20] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the atomic coordinates of the docked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation, confirming that the protocol's parameters are appropriate for the system.[19][21]

Caption: Re-docking workflow for protocol validation.

Protocol:

-

Select a Validation System: Choose a PDB structure of your target protein complexed with a known ligand (e.g., 4I5I).

-

Prepare Files:

-

Save the original, co-crystallized ligand as a separate file (native_ligand.pdb).

-

Prepare the receptor as described in Step 1 (by deleting the ligand).

-

Prepare the extracted native_ligand.pdb as described in Step 2.

-

-

Perform Re-docking: Run AutoDock Vina using the same grid box parameters and configuration file used for your test compounds.

-

Calculate RMSD:

-

Load the original PDB structure (receptor + native ligand) into ChimeraX.

-

Load the top-ranked pose from your re-docking output file.

-

Use the rmsd command or the MatchMaker tool in ChimeraX to superimpose the docked ligand onto the native ligand and calculate the RMSD value.

-

If the RMSD is below 2.0 Å, your protocol is validated for this target.

-

References

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

-

In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design Blog. [Link]

-

Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. [Link]

-

Spoken-Tutorial.org. Visualizing Docking using UCSF Chimera. Spoken Tutorial. [Link]

-

GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub Repository. [Link]

-

Nguyen, E. D., et al. (2019). Force fields for small molecules. Journal of computational chemistry, 40(1), 16-29. [Link]

-

YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. [Link]

-

ResearchGate. (2023). Molecular docking protocol validation. ResearchGate. [Link]

-

Pars Silico. (2025, November 15). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. Pars Silico Blog. [Link]

-

Singh, H., & Singh, S. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Endocrine, Metabolic & Immune Disorders-Drug Targets, 20(5), 711-718. [Link]

-

Institute of Molecular Function. Docking Algorithm. IMF. [Link]

-

Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. University of Illinois. [Link]

-

Spoken-Tutorial.org. (2024, June 19). Visualizing Docking using UCSF Chimera - Script. Spoken Tutorial. [Link]

-

Wu, G., Robertson, D. H., Brooks, C. L., & Vieth, M. (2003). Detailed analysis of grid-based molecular docking: A case study of CDOCKER-A CHARMm-based MD docking algorithm. Journal of computational chemistry, 24(13), 1549-1562. [Link]

-

Kumar, A., & Singh, J. (2018). Ligand docking and binding site analysis with pymol and autodock/vina. International Journal of Research in Pharmaceutical Sciences, 9(3), 1101-1106. [Link]

-

Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation, 17(3), 1795-1807. [Link]

-

Allen, W. J., & Rizzo, R. C. (2014). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of chemical information and modeling, 54(4), 1145-1156. [Link]

-

Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

-

YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 51(1), 40-47. [Link]

-

Park, H., et al. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Laboratory. [Link]

-

Bio-Prodict. (2021, July 10). How to analyze HADDOCK results using Pymol script generated from PRODIGY?. Bio-Prodict. [Link]

-

Kaggle. Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

-

Pierce, B., & Weng, Z. (2005). M-ZDOCK: a grid-based approach for Cn symmetric multimer docking. Bioinformatics, 21(8), 1475-1479. [Link]

-

ScotChem. 3. Force Fields. ScotChem. [Link]

-

Tutone, M., et al. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(22), 5112-5114. [Link]

-

Park, H., et al. (2020). Learning a force field from small-molecule crystal lattice predictions enables consistent sub-Angstrom protein-ligand docking. bioRxiv. [Link]

-

ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

-

Scilit. Ligand docking and binding site analysis with pymol and autodock/vina. Scilit. [Link]

-

Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of medicinal chemistry, 50(24), 6075-6094. [Link]

-

Jo, S., et al. (2017). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in molecular biology, 1615, 27-39. [Link]

-

Universitas Airlangga Repository. (2019, May 15). Molecular docking of n-benzoyl-n'-(4-fluorophenyl) thiourea derivatives as anticancer drug candidate and their admet prediction. Universitas Airlangga. [Link]

-

Sestito, S., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4786. [Link]

-

ResearchGate. (2025, August 10). Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. ResearchGate. [Link]

-

Chulalongkorn University. (2017, September 30). Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line. Chula Digital Collections. [Link]

-

OpenDock Documentation. Basic docking. OpenDock. [Link]

-

ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. [Link]

-

Sari, Y., et al. (2021). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science, 11(1), 69-75. [Link]

-

Farmacia Journal. molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. Farmacia Journal. [Link]

-

Farmacia Journal. (2022, February 7). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]

-

Pharmacy Education Journal. Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education. [Link]

-

Pharmacy Education Journal. (2024, April 1). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]

-

CHARMM-GUI. Preparing Membrane Proteins for Simulation Using CHARMM-GUI. CHARMM-GUI. [Link]

-

PubChem. N-(4-fluorophenyl)-N'-(4-methylbenzoyl)thiourea. National Center for Biotechnology Information. [Link]

-

GitHub. screening_protocol: Screening protocol with AUTODOCK-GPU. GitHub Repository. [Link]

-

ResearchGate. (2025, September 10). How to generate input file of multiple ligand docked in a single protein using CHARMM-GUI for MD simulation?. ResearchGate. [Link]

-

Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling, 63(15), 4785-4794. [Link]

-

ResearchGate. (2025, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. ResearchGate. [Link]

Sources

- 1. scholar.unair.ac.id [scholar.unair.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. molfunction.com [molfunction.com]

- 5. ks.uiuc.edu [ks.uiuc.edu]

- 6. Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detailed analysis of grid-based molecular docking: A case study of CDOCKER-A CHARMm-based MD docking algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GIL [genomatics.net]

- 9. youtube.com [youtube.com]

- 10. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 11. opendock-readthedocs.readthedocs.io [opendock-readthedocs.readthedocs.io]

- 12. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose [github.com]

- 17. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]

- 18. AutoDock4/C2/Visualizing-Docking-using-UCSF-Chimera/English - Script | Spoken-Tutorial [script.spoken-tutorial.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-benzoyl-N'-(4-fluorophenyl)thiourea in Anticancer Research

Executive Summary

This technical guide details the application of N-benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) as a bioactive scaffold in oncology research. Unlike generic thioureas, the inclusion of the N-benzoyl and 4-fluorophenyl moieties imparts specific lipophilic and electronic properties that enhance membrane permeability and metabolic stability.

Key Applications:

-

SIRT1 Inhibition: BFPTU acts as a potent inhibitor of Sirtuin-1 (SIRT1), preventing the deacetylation of p53 and thereby restoring p53-mediated apoptosis in cancer cells.

-

Gastric Cancer Prophylaxis (Urease Inhibition): The compound exhibits high affinity for the nickel-active site of urease, relevant for suppressing Helicobacter pylori-induced gastric carcinogenesis.

-

Solid Tumor Cytotoxicity: Demonstrated efficacy against MCF-7 (Breast) and HeLa (Cervical) cell lines, often outperforming standard reference agents like Hydroxyurea in molar potency.

Chemical Entity Profile

| Parameter | Specification | Application Note |

| IUPAC Name | N-(4-fluorophenylcarbamothioyl)benzamide | -- |

| Formula | -- | |

| Molecular Weight | ~274.31 g/mol | -- |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Poor) | Critical: Stock solutions must be prepared in DMSO (10-20 mM) and diluted into media. Final DMSO concentration < 0.1% to avoid solvent toxicity. |

| Stability | Stable as solid. Hydrolytically sensitive at extremes of pH. | Store at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks. |

| Pharmacophore | Thiourea ( | The sulfur atom is a soft base, crucial for coordinating with metal ions (e.g., |

Protocol A: Synthesis & Characterization

Rationale: Commercial availability can be sporadic. This in situ protocol ensures high purity by avoiding the isolation of the unstable isothiocyanate intermediate.

Workflow Diagram (Synthesis)

Caption: One-pot synthesis avoiding isolation of the unstable isothiocyanate intermediate.

Step-by-Step Methodology

-

Activation (Formation of Isothiocyanate):

-

Dissolve Ammonium Thiocyanate (1.1 eq) in dry acetone or acetonitrile.

-

Add Benzoyl Chloride (1.0 eq) dropwise under stirring at room temperature.

- ) and ammonium chloride precipitate.

-

CRITICAL: Do not isolate the intermediate. It is moisture-sensitive.

-

-

Coupling:

-

Reflux the mixture for 30–45 minutes to ensure complete conversion.

-

Add 4-Fluoroaniline (1.0 eq) dissolved in the same solvent dropwise to the hot solution.

-

Reflux for an additional 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

-

Isolation & Purification:

-

Pour the reaction mixture into crushed ice-water with vigorous stirring. The product will precipitate as a solid.

-

Filter the precipitate and wash with cold water to remove inorganic salts (

). -

Recrystallization: Dissolve crude solid in boiling Ethanol (or Ethanol/DCM mix). Allow to cool slowly to generate needle-like crystals.

-

Validation: Melting point should be sharp (approx range 150–160°C, verify with specific literature).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: This compound is hydrophobic. Standard MTT protocols often fail due to precipitation of the compound in aqueous media, leading to false "toxicity" (physical cell suffocation) rather than chemical cytotoxicity.

Optimized Steps

-

Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Compound Preparation (The "Application Scientist" Trick):

-

Prepare a 100 mM Stock in 100% DMSO.

-

Perform serial dilutions in DMSO first (e.g., 10 mM, 1 mM, 0.1 mM).

-

Dilute these DMSO substocks 1:1000 into the culture medium.

-

Result: This maintains a constant 0.1% DMSO concentration across all treatment groups, eliminating solvent interference.

-

-

Incubation: Treat cells for 48 hours.

-

Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Reference Data: Comparative Potency

Based on structure-activity relationship studies of benzoyl thioureas:

| Cell Line | Compound | IC50 (Approx) | Reference Agent (Hydroxyurea) | Status |

| HeLa (Cervical) | BFPTU Analog | ~160–250 | ~428 | Superior |

| MCF-7 (Breast) | BFPTU Analog | ~296 | Variable | Active |

| Vero (Normal) | BFPTU Analog | High (>500 | -- | Selective |

Mechanistic Insight: The SIRT1 & Urease Connection

Why this works: The anticancer activity is not merely general toxicity.[2] It is driven by specific molecular docking interactions.

Pathway Diagram: SIRT1 Inhibition[2]

Caption: BFPTU inhibits SIRT1, preventing p53 deacetylation and triggering apoptotic pathways.

Mechanistic Details

-

SIRT1 Inhibition: SIRT1 is often overexpressed in tumors, silencing the p53 tumor suppressor. BFPTU derivatives have been shown (via in silico docking and in vitro assay) to bind to the SIRT1 pocket, often with better binding energy than standard inhibitors. The thiourea moiety forms hydrogen bonds with residues (e.g., Glu, Asp) in the catalytic cleft.

-

Urease Inhibition (Gastric Cancer Context):

References

-

Nasyanka, A., et al. (2017). "Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line." Thai Journal of Pharmaceutical Sciences. Link

-

Hardjono, S., et al. (2019). "Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction."[5] Research Journal of Pharmacy and Technology. Link

-

Sagha, M., et al. (2025). "New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells." Pharmaceutical Sciences.[6] Link

-

Al-Yaqoubi, A., et al. (2025). "Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds."[7] International Conference on Applied Innovations in IT. Link

-

Hasan, S.M., et al. (2018). "Urease: The Ultimate Therapeutic Target for Helicobacter Pylori."[4] International Journal of Cell Science & Molecular Biology.[4] Link

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. rjptonline.org [rjptonline.org]

- 3. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. (PDF) Molecular Docking of N-Benzoyl-N’-(4-Fluorophenyl) [research.amanote.com]

- 6. Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea on HeLa Cell Line | Nasyanka | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 7. International Conference on Applied Innovations in IT [icaiit.org]

Application Notes & Protocols: In Vitro Evaluation of N-benzoyl-N'-(4-fluorophenyl)thiourea Cytotoxicity

Introduction and Scientific Rationale

The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The core thiourea scaffold, with its hydrogen bond donor and acceptor capabilities, allows for interaction with various biological targets, making these compounds promising candidates for drug development.[1][2] Notably, numerous thiourea derivatives have demonstrated potent anticancer properties against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[3]

Focus Compound: N-benzoyl-N'-(4-fluorophenyl)thiourea (BFTU)

This document focuses on N-benzoyl-N'-(4-fluorophenyl)thiourea (BFTU), a specific derivative with a pharmacophore group similar to other urea-based compounds with known anti-cancer activity.[4][5] In silico studies and research on analogous structures suggest that BFTU may exert its cytotoxic effects by inhibiting enzymes like Sirtuin-1 (SIRT1), a class III histone deacetylase.[4][5][6] SIRT1 inhibition can lead to the overexpression of the p53 tumor suppressor gene, a critical regulator of the cell cycle, ultimately inducing apoptosis (programmed cell death).[4][5]

The Imperative of In Vitro Cytotoxicity Screening

Before any compound can advance in the drug discovery pipeline, a thorough evaluation of its cytotoxic potential is mandatory.[7][8] In vitro cytotoxicity assays are the cornerstone of this initial screening phase, providing critical data on a compound's dose-dependent effects on cell viability and proliferation.[9][10] These assays are rapid, cost-effective, and reduce the reliance on animal testing, making them an indispensable tool for identifying promising therapeutic leads and filtering out overtly toxic molecules early in development.[8][10] This guide provides a multi-faceted approach to evaluating BFTU's cytotoxicity, employing a suite of assays to build a comprehensive profile of its biological activity.

Proposed Mechanism of Action & Experimental Strategy

Hypothesized Signaling Pathway

Based on preliminary in silico data for BFTU and known mechanisms of similar thiourea derivatives, we hypothesize a mechanism centered on the induction of apoptosis via enzyme inhibition.[4][5] The proposed pathway involves BFTU entering the cell and inhibiting SIRT1, leading to an increase in acetylated p53. This activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Diagram Caption: Hypothesized apoptotic pathway induced by BFTU.

Integrated Experimental Workflow

To comprehensively assess the cytotoxicity of BFTU, we will employ a three-tiered assay strategy. This approach moves from a general assessment of cell viability to a more specific investigation of membrane integrity and, finally, to the elucidation of the mode of cell death.

-

MTT Assay: Measures metabolic activity, serving as a primary indicator of cell viability and proliferation.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a marker of plasma membrane damage and necrosis.[11][12]

-

Annexin V/PI Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells to determine the specific mechanism of cell death.[13]

Diagram Caption: Overall workflow for BFTU cytotoxicity evaluation.

Core Experimental Protocols

Reagent Preparation & Cell Culture

Scientist's Note: Consistency is paramount. Use a single, high-purity batch of BFTU for all experiments. The choice of solvent and its final concentration in culture media must be carefully controlled, as solvents like DMSO can have cytotoxic effects at higher concentrations.

A. BFTU Stock Solution (10 mM)

-

Accurately weigh the required amount of N-benzoyl-N'-(4-fluorophenyl)thiourea powder.

-

Dissolve in cell culture-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into sterile, light-protected microcentrifuge tubes.

-

Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

B. Cell Line Maintenance

-

Recommended Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), or HeLa (human cervical cancer). These are robust and widely characterized cell lines.

-

Culture Medium: Use the recommended medium for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase. Do not allow cells to become over-confluent as this can affect experimental results.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]

-

Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[14]

-

96-well flat-bottom sterile plates.

Procedure:

-

Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count and dilute to the optimal seeding density (typically 5,000 - 10,000 cells/well, requires optimization). Seed 100 µL of cell suspension into each well of a 96-well plate.[9]

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium only (no cells) for background subtraction.

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BFTU in complete culture medium from your 10 mM stock. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium and add 100 µL of the BFTU-containing medium to the appropriate wells.

-

Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Purple formazan crystals should be visible under a microscope.[16]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[14][15]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16][17]

Protocol: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late apoptosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[18]

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (recommended for quality control and standardized reagents).

-

96-well flat-bottom sterile plates.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-5 from the MTT Assay Protocol (Section 3.2). It is often efficient to run MTT and LDH assays in parallel from the same initial cell plating.

-

Controls: In addition to the Vehicle and Untreated controls, include:

-

Maximum LDH Release Control: Lyse untreated cells by adding the lysis solution provided in the kit (often a Triton X-100 solution) 30-45 minutes before collecting the supernatant.[19] This represents 100% cytotoxicity.

-

-

Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (as per the kit manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][18]

Protocol: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four populations:

-

Annexin V- / PI- : Viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact).

Materials:

-

Commercially available Annexin V-FITC/PI Apoptosis Detection Kit.

-

1X Binding Buffer (often 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BFTU at concentrations determined to be effective from the MTT assay (e.g., near the IC50 value). Include vehicle and untreated controls.

-

Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well.

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[20]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to set up proper compensation controls using single-stained samples.

Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of BFTU required to inhibit cell viability by 50%.[21] It is a standard measure of a compound's potency.

-

Normalize Data: Convert the raw absorbance values from the MTT assay into percentage viability.

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

-

-

Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the BFTU concentration (X-axis).[22]

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[23][24] The software will calculate the IC50 value.[21][25]

Interpreting Multi-Assay Data

| BFTU Conc. (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Apoptosis Profile (Annexin V/PI) | Interpretation |

| 0 (Vehicle) | 100% ± 4.5% | 5% ± 1.2% | >95% Viable | Baseline health |

| 5 | 85% ± 5.1% | 8% ± 1.5% | Increased Early Apoptosis | Minor viability loss, slight apoptosis induction |

| 15 (IC50) | 50% ± 3.8% | 15% ± 2.0% | Significant Early & Late Apoptosis | Potent inhibition of viability primarily via apoptosis |

| 50 | 15% ± 2.5% | 45% ± 3.3% | High Late Apoptosis & Necrosis | High toxicity, membrane damage at high doses |

Expert Analysis of Hypothetical Data: The data suggests that BFTU's primary mechanism of action at its IC50 concentration (15 µM) is the induction of apoptosis. The MTT assay shows a 50% reduction in metabolic activity, while the LDH assay shows only a modest 15% increase in membrane damage. This discrepancy indicates that the loss of viability is not primarily due to necrotic events (which would cause high LDH release). The Annexin V/PI data confirms this, showing a significant shift towards apoptotic populations. At much higher concentrations (50 µM), the increase in both LDH release and the late apoptotic/necrotic population suggests secondary necrosis following the primary apoptotic event.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 21, 2026, from [Link]

- Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5).

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved February 21, 2026, from [Link]

- Krasowska, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules, 30(8), 3465.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 21, 2026, from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved February 21, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 21, 2026, from [Link]

- Abbas, S. Y., et al. (2020). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Bentham Science Publishers.

-

ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved February 21, 2026, from [Link]

-

Cell Gento. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 21, 2026, from [Link]

-

Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 21, 2026, from [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Retrieved February 21, 2026, from [Link]

- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 21, 2026, from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved February 21, 2026, from [Link]

- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

-

National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved February 21, 2026, from [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved February 21, 2026, from [Link]

-

Towards Data Science. (2021). Drug dose-response data analysis. Retrieved February 21, 2026, from [Link]

-